2-{5-[chloro(difluoro)methyl]-3-methyl-1H-pyrazol-1-yl}-4-(furan-2-yl)-6-(trifluoromethyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{5-[CHLORO(DIFLUORO)METHYL]-3-METHYL-1H-PYRAZOL-1-YL}-4-(2-FURYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE is a complex organic compound that features a pyrazole ring, a furan ring, and a pyrimidine ring. This compound is notable for its unique structural properties, which include multiple halogen atoms and a trifluoromethyl group. These features make it an interesting subject for research in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[CHLORO(DIFLUORO)METHYL]-3-METHYL-1H-PYRAZOL-1-YL}-4-(2-FURYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium, and specific reagents to introduce the halogen and trifluoromethyl groups .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, is also common to isolate the desired compound from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
2-{5-[CHLORO(DIFLUORO)METHYL]-3-METHYL-1H-PYRAZOL-1-YL}-4-(2-FURYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove halogen atoms or reduce double bonds.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new functional groups .
Scientific Research Applications
2-{5-[CHLORO(DIFLUORO)METHYL]-3-METHYL-1H-PYRAZOL-1-YL}-4-(2-FURYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-{5-[CHLORO(DIFLUORO)METHYL]-3-METHYL-1H-PYRAZOL-1-YL}-4-(2-FURYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The presence of halogen and trifluoromethyl groups can enhance its binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-(trifluoromethyl)pyrimidine
- 2,3-Dichloro-5-(trifluoromethyl)pyridine
- 4-Chloro-2-methylpyrimidine
Uniqueness
Compared to similar compounds, 2-{5-[CHLORO(DIFLUORO)METHYL]-3-METHYL-1H-PYRAZOL-1-YL}-4-(2-FURYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE is unique due to its combination of a pyrazole ring, a furan ring, and a pyrimidine ring, along with multiple halogen atoms and a trifluoromethyl group. These structural features contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C14H8ClF5N4O |
---|---|
Molecular Weight |
378.68 g/mol |
IUPAC Name |
2-[5-[chloro(difluoro)methyl]-3-methylpyrazol-1-yl]-4-(furan-2-yl)-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C14H8ClF5N4O/c1-7-5-11(13(15,16)17)24(23-7)12-21-8(9-3-2-4-25-9)6-10(22-12)14(18,19)20/h2-6H,1H3 |
InChI Key |
PHTDQGDHGBNMPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)C(F)(F)Cl)C2=NC(=CC(=N2)C(F)(F)F)C3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.